molecular formula C19H18N4O5 B12463165 N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B12463165
M. Wt: 382.4 g/mol
InChI Key: NCVVFEXIOITQPQ-UHFFFAOYSA-N
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Description

N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 5-nitro-2-oxoindoline-3-carbaldehyde with 2-[4-(propan-2-yl)phenoxy]acetohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways . It also exhibits antiviral activity by inhibiting viral replication through interaction with viral enzymes .

Comparison with Similar Compounds

N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

Molecular Formula

C19H18N4O5

Molecular Weight

382.4 g/mol

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H18N4O5/c1-11(2)12-3-6-14(7-4-12)28-10-17(24)21-22-18-15-9-13(23(26)27)5-8-16(15)20-19(18)25/h3-9,11,20,25H,10H2,1-2H3

InChI Key

NCVVFEXIOITQPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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